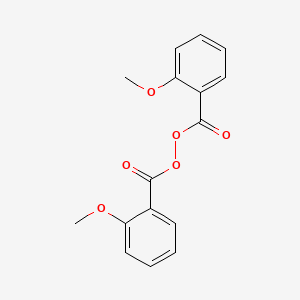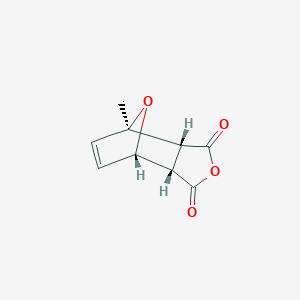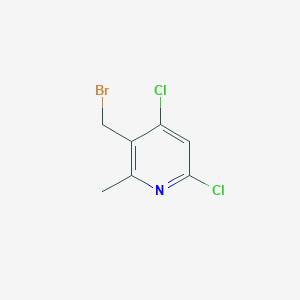
Bis(2-methoxybenzoyl) Peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methoxybenzoyl) Peroxide: is an organic peroxide compound with the molecular formula C16H14O6. It is primarily used as an initiator in radical polymerization processes due to its ability to decompose and generate free radicals. This compound is characterized by its two benzoyl groups connected by a peroxide linkage, with methoxy substituents on the benzene rings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(2-methoxybenzoyl) Peroxide can be synthesized through the reaction of 2-methoxybenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the peroxide bond forming between the two benzoyl groups .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of 2-methoxybenzoyl chloride with hydrogen peroxide. The process is carefully monitored to ensure the safe handling of the peroxide, as it can be prone to decomposition under certain conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-methoxybenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization processes, making the compound valuable in the production of polymers .
Common Reagents and Conditions: The decomposition of this compound can be induced by heat or redox reactions. Common reagents used in these reactions include reducing agents and other peroxides .
Major Products Formed: The primary products formed from the decomposition of this compound are free radicals, which can further react to form polymer chains or cross-linked polymer networks .
Applications De Recherche Scientifique
Chemistry: In chemistry, Bis(2-methoxybenzoyl) Peroxide is used as an initiator for radical polymerization, aiding in the synthesis of various polymers and copolymers .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s ability to generate free radicals can be utilized in research involving oxidative stress and radical-induced reactions .
Industry: Industrially, this compound is employed in the production of plastics, resins, and other polymeric materials. Its role as a polymerization initiator is crucial in manufacturing processes .
Mécanisme D'action
Mechanism: The mechanism of action of Bis(2-methoxybenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond, resulting in the formation of two benzoyloxy radicals. These radicals can initiate polymerization by reacting with monomers to form polymer chains .
Molecular Targets and Pathways: The primary molecular targets of the radicals generated from this compound are the double bonds in monomers, which undergo addition reactions to form polymers .
Comparaison Avec Des Composés Similaires
Benzoyl Peroxide: Similar in structure but lacks the methoxy substituents.
Bis(methanesulfonyl) Peroxide: Another peroxide compound used as an oxidizing agent in organic synthesis.
Uniqueness: Bis(2-methoxybenzoyl) Peroxide is unique due to the presence of methoxy groups, which can influence its reactivity and stability compared to other peroxides. This makes it particularly useful in specific polymerization processes where controlled radical generation is required .
Propriétés
Numéro CAS |
30930-45-1 |
|---|---|
Formule moléculaire |
C16H14O6 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
(2-methoxybenzoyl) 2-methoxybenzenecarboperoxoate |
InChI |
InChI=1S/C16H14O6/c1-19-13-9-5-3-7-11(13)15(17)21-22-16(18)12-8-4-6-10-14(12)20-2/h3-10H,1-2H3 |
Clé InChI |
WOTCBNVQQFUGLX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)OOC(=O)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15331167.png)
![2-Butyl-3h-imidazo[4,5-c]pyridin-4(5h)-one](/img/structure/B15331175.png)
![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15331181.png)

![6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15331200.png)

![Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331210.png)
![1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15331220.png)

![Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15331231.png)
